2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide
Description
The compound 2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative characterized by:
- A chloro-substituted benzamide core.
- A hydroxyethyl linker bridging two heterocyclic substituents: furan-3-yl and thiophen-2-yl.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-8-22-10-12)15-6-3-9-23-15/h1-10,21H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPNJNTOXEMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro, furan, and thiophene groups through a series of substitution and coupling reactions. Key steps may include:
Nucleophilic substitution: to introduce the chloro group.
Furan and thiophene ring formation: through cyclization reactions.
Coupling reactions: to attach the furan and thiophene rings to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and functional groups.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the chloro and hydroxyl groups can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Benzamide Backbone: All compounds share a benzamide core, but substitution patterns dictate target specificity. For example: Chloro and triazole groups in ZVT enhance binding to MtPanK . Cyanophenyl and methylamino groups in BAY-460 confer isoform selectivity for ATAD2 . The target compound’s furan-thiophene-hydroxyethyl motif is unique but resembles hybrid heterocyclic systems in other bioactive molecules.
Heterocyclic Motifs :
- Thiophene is prevalent in both the target compound and Thiophene fentanyl, where it contributes to receptor interaction .
- Furan in BAY-460 and the target compound may enhance solubility or π-π stacking .
Linker Diversity: Hydroxyethyl (target compound) vs. sulfanyl-ethyl (ZVT) vs.
Physicochemical and Pharmacological Properties
- Solubility: The target compound’s hydroxyethyl group may improve aqueous solubility compared to non-polar analogs like Thiophene fentanyl .
- Stability : Chloro and heterocyclic substituents (e.g., furan, thiophene) could confer metabolic resistance, as seen in ZVT’s antitubercular activity .
- Toxicity: Thiophene-containing compounds (e.g., Thiophene fentanyl) may pose understudied toxicological risks, as noted in .
Biological Activity
2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that integrates a furan ring, a thiophene moiety, and a benzamide functional group. The unique structural features of this compound suggest potential biological activities, which have attracted interest in medicinal chemistry and pharmacology.
Biological Activity Overview
Research on the biological activity of this compound is limited, but available studies indicate various potential effects:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, derivatives containing thiophene and furan rings have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar activities.
- Antimicrobial Properties : Compounds featuring furan and thiophene rings are often investigated for their antimicrobial properties. The presence of these heterocycles in the structure may enhance the compound's ability to inhibit microbial growth.
- Enzyme Inhibition : The benzamide functional group is known for its ability to interact with various enzymes, potentially leading to inhibitory effects on targets such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy.
Study 1: Antitumor Potential
A recent study evaluated the cytotoxic effects of various benzamide derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM. This suggests that the compound may warrant further investigation as a potential anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF7 (Breast) |
| Compound B | 10 | MDA-MB-231 (Breast) |
| 2-chloro-N-[...] | TBD | TBD |
Study 2: Antimicrobial Activity
In another study, derivatives containing both furan and thiophene rings were tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 64 | Compound A |
| Escherichia coli | 128 | Compound B |
| Bacillus subtilis | 32 | 2-chloro-N-[...] |
While the specific mechanism of action for this compound has not been fully elucidated, it is hypothesized that the compound may exert its biological effects through:
- Interference with DNA synthesis via inhibition of enzymes involved in nucleic acid metabolism.
- Disruption of cell membrane integrity in microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
